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Compound of Interest

Compound Name:
Methyl 5-methylthiazole-2-

carboxylate

Cat. No.: B1300352 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 5-
methylthiazole-2-carboxylate. Due to the limited availability of direct experimental spectra in

public databases, this guide presents predicted spectroscopic data based on the analysis of its

chemical structure and comparison with closely related analogs. This document aims to serve

as a valuable resource for the identification, characterization, and quality control of this

compound in research and development settings.

Predicted Spectroscopic Data
The expected spectroscopic data for Methyl 5-methylthiazole-2-carboxylate are summarized

in the tables below. These values are estimations derived from fundamental principles of

spectroscopy and data from analogous thiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.2 s 1H H4

~3.9 s 3H -OCH₃

~2.6 s 3H 5-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~162 C=O

~160 C2

~145 C4

~130 C5

~53 -OCH₃

~15 5-CH₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~3100 Weak C-H stretch (aromatic)

~2950 Weak C-H stretch (aliphatic)

~1725 Strong C=O stretch (ester)

~1550 Medium C=N stretch (thiazole ring)

~1450, ~1380 Medium C-H bend (methyl)

~1250 Strong C-O stretch (ester)
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Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity Assignment

157 High [M]⁺ (Molecular Ion)

126 Medium [M - OCH₃]⁺

98 Medium [M - COOCH₃]⁺

57 High [C₃H₃S]⁺

Experimental Protocols
The following sections detail generalized methodologies for acquiring the spectroscopic data

discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 5-10 mg of Methyl 5-methylthiazole-2-carboxylate is accurately weighed

and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard.

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

A 400 MHz NMR spectrometer is used for acquiring both ¹H and ¹³C NMR spectra.

For ¹H NMR, the following parameters are typically used: pulse angle of 30-45°, acquisition

time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

For ¹³C NMR, a proton-decoupled sequence is used with a pulse angle of 45°, an acquisition

time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
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Infrared (IR) Spectroscopy
Sample Preparation:

Thin Film (for liquids or low-melting solids): A drop of the neat sample is placed between two

potassium bromide (KBr) or sodium chloride (NaCl) plates.

KBr Pellet (for solids): A small amount of the sample (1-2 mg) is ground with approximately

100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet

using a hydraulic press.

Instrumentation and Data Acquisition:

A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is

prepared.

The sample is introduced into the mass spectrometer via direct infusion or through a gas

chromatograph (GC-MS) or liquid chromatograph (LC-MS).

For a standard analysis of a small molecule like this, Electron Ionization (EI) at 70 eV is a

common technique.

Instrumentation and Data Acquisition:

A quadrupole or time-of-flight (TOF) mass analyzer is typically used.
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The mass spectrum is scanned over a mass-to-charge (m/z) range of approximately 50-300

amu.

Visualizations
Spectroscopic Data-Structure Correlation
The following diagram illustrates the correlation between the predicted spectroscopic signals

and the different parts of the Methyl 5-methylthiazole-2-carboxylate molecule.
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Figure 1: Correlation of Spectroscopic Data to Molecular Structure
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Figure 1: Correlation of Spectroscopic Data to Molecular Structure
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General Experimental Workflow
This diagram outlines a typical workflow for the spectroscopic analysis of a chemical

compound.

Figure 2: General Workflow for Spectroscopic Analysis
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Figure 2: General Workflow for Spectroscopic Analysis
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To cite this document: BenchChem. [Spectroscopic Data Interpretation for Methyl 5-
methylthiazole-2-carboxylate: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1300352#spectroscopic-data-
interpretation-for-methyl-5-methylthiazole-2-carboxylate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1300352#spectroscopic-data-interpretation-for-methyl-5-methylthiazole-2-carboxylate-nmr-ir-ms
https://www.benchchem.com/product/b1300352#spectroscopic-data-interpretation-for-methyl-5-methylthiazole-2-carboxylate-nmr-ir-ms
https://www.benchchem.com/product/b1300352#spectroscopic-data-interpretation-for-methyl-5-methylthiazole-2-carboxylate-nmr-ir-ms
https://www.benchchem.com/product/b1300352#spectroscopic-data-interpretation-for-methyl-5-methylthiazole-2-carboxylate-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1300352?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1300352?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

